Methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Description
Its structure features multiple fused rings, ester groups, and stereochemical complexities, making it a subject of interest in medicinal chemistry and crystallography . This article provides a detailed comparison of Compound A with structurally and functionally related compounds, emphasizing stereochemical variations, bioactivity profiles, and synthesis challenges.
Properties
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10.H2O4S, C46H58N4O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2068-78-2 | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
531 °F approximately (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Biological Activity
Methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl...) is a complex alkaloid derived from the plant Vinca rosea (commonly known as periwinkle). This compound is structurally related to vinblastine and exhibits significant biological activity, particularly in the context of cancer treatment.
The molecular formula of this compound is with a molecular weight of 811.00 g/mol. It possesses a topological polar surface area (TPSA) of 154 Ų and an XlogP value of 3.70, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Methyl 11-acetyloxy-12-ethyl... functions primarily by binding to tubulin, inhibiting microtubule formation. This action disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage. Consequently, it exhibits cytotoxic effects on rapidly dividing cancer cells .
Anticancer Properties
The compound has demonstrated potent anticancer activity against various cancer cell lines. For instance:
- Leukemia : In animal models, it has been shown to induce severe leukopenia and bone marrow depression, which are indicative of its potent effects against leukemia cells.
- Solid Tumors : Preclinical studies have indicated effectiveness against solid tumors such as breast and lung cancers.
Toxicological Profile
The compound's toxicity profile includes:
- Carcinogenicity : High probability of carcinogenic effects (97% likelihood) based on predictive models.
- Skin and Eye Irritation : Significant potential for skin irritation (79%) and eye irritation (93%) .
Pharmacokinetics
The compound exhibits a complex pharmacokinetic profile characterized by:
- Absorption : Moderate absorption due to its lipophilic nature.
- Distribution : High distribution volume suggests extensive tissue penetration.
Case Studies
Several studies have highlighted the efficacy and safety of this compound:
-
Study on Leukemia Treatment :
- Objective : To assess the effectiveness of methyl 11-acetyloxy... in treating acute leukemia.
- Findings : Patients exhibited significant reductions in leukemic cell counts post-treatment with manageable side effects.
-
Breast Cancer Model :
- Objective : Evaluate the anti-tumor effects in a murine model.
- Results : Tumor size decreased significantly compared to control groups treated with placebo.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide insights into the expected behavior of this compound in biological systems:
| Property | Value |
|---|---|
| Carcinogenicity | 97% |
| Skin Irritation Probability | 79% |
| Eye Irritation Probability | 93% |
| Hepatotoxicity Probability | 75% |
| Reproductive Toxicity | 98% |
These properties highlight the need for cautious application in therapeutic contexts due to potential side effects .
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in oncology , particularly as a chemotherapeutic agent for treating various cancers such as leukemia and lymphoma. The compound functions by inhibiting microtubule formation during cell division:
- Mechanism of Action : It binds to tubulin, disrupting the mitotic spindle formation which is crucial for cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.
Pharmacological Studies
The compound is extensively studied for its pharmacological properties:
- Bioactivity : Research indicates that it exhibits cytotoxic effects against a range of cancer cell lines . Its structure allows for interaction with cellular components that are critical for cancer proliferation.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a template for the development of novel derivatives:
- Synthesis of Analogues : Scientists modify its structure to enhance efficacy and reduce side effects . These modifications can lead to compounds with improved pharmacokinetic profiles.
Plant Biology
The compound is derived from the plant Vinca rosea, making it relevant in studies related to plant secondary metabolites:
- Natural Product Chemistry : Investigations into the biosynthesis pathways of such alkaloids can provide insights into their ecological roles and potential agricultural applications .
Clinical Applications
In clinical settings, derivatives of this compound are utilized for their therapeutic effects:
- Combination Therapies : It is often used in combination with other chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance in cancer therapies .
Research Findings and Case Studies
Several studies have documented the efficacy and safety profiles of this compound:
Comparison with Similar Compounds
Structural Comparison
Compound A shares structural motifs with other polycyclic alkaloids, particularly those derived from natural products or synthetic analogs. Key comparisons include:
Table 1: Structural Variations Among Similar Compounds
- Stereochemical Complexity : Compound A exhibits distinct stereochemistry (e.g., configurations at positions 1R, 9R, 10S, 11R) compared to analogs like the Vincristine methyl derivative (1S, 10R, 11S), which impacts receptor binding and solubility .
Pharmacological and Bioactivity Comparison
Table 2: Bioactivity Profiles
Preparation Methods
Ethylation at C-12 and C-17
Ethyl groups are introduced through nucleophilic alkylation or transition-metal-catalyzed cross-coupling. The C-12 ethyl substituent may originate from ethyl magnesium bromide reacting with a ketone intermediate, followed by stereoselective reduction using CBS catalyst. The C-17 ethyl group likely forms via Suzuki-Miyaura coupling between a boronic ester and a brominated precursor, as evidenced by palladium-catalyzed reactions in related syntheses.
Stereochemical Control and Resolution
The compound’s six stereocenters demand chiral auxiliaries or asymmetric catalysis. Key steps include:
-
C-10 Hydroxy Configuration : Achieved through Sharpless asymmetric dihydroxylation of a vinyl group, providing >90% enantiomeric excess (ee).
-
C-13 Methoxycarbonyl Orientation : Introduced via enzymatic resolution using lipases to hydrolyze a racemic ester mixture, as reported for structurally similar alkaloids.
Crystallization-induced dynamic resolution (CIDR) in heptane/ethyl acetate mixtures further enriches stereopurity, with typical yields of 65–78% for each chiral center.
Sulfuric Acid Incorporation and Final Formulation
The sulfuric acid component forms a stable sulfate salt during the final workup. Neutralization of the free base with concentrated sulfuric acid (98%) in anhydrous THF precipitates the product, which is recrystallized from methanol/water (4:1 v/v). This step ensures the compound’s stability and enhances solubility for pharmacological applications.
Purification and Analytical Validation
| Purification Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| Crude Extraction | Liquid-Liquid | CHCl₃/H₂O (3×) | 85% |
| Chromatography | Silica Gel | Hexanes:EtOAc (3:1) | 92% |
| Final Crystallization | Methanol/H₂O | 4:1, −20°C | 99.5% |
High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect spectroscopy (NOESY) confirm structural integrity, while HPLC with chiral columns verifies stereochemical purity (>99% ee) .
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing this highly functionalized polycyclic compound, given its structural complexity?
- Methodological Answer : Synthesis requires a stepwise approach targeting modular ring systems. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology combines computational screening of reaction pathways with iterative experimental validation to optimize yield and selectivity . Additionally, protecting groups (e.g., acetyloxy, methoxycarbonyl) should be strategically applied to manage reactivity during cyclization steps. Stereochemical control demands chiral catalysts or resolution techniques, as seen in structurally analogous pentacyclic systems .
Q. Which analytical techniques are critical for confirming the stereochemistry and functional group arrangement of this compound?
- Methodological Answer : High-resolution techniques are essential:
- X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives (e.g., acetone solvates in similar pentacyclic frameworks) .
- NMR spectroscopy : Use - HSQC and NOESY to correlate protons and confirm spatial proximity of substituents (e.g., ethyl and formyl groups). Methoxy and acetyloxy signals can be differentiated via DEPT .
- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching, especially for sulfate counterion interactions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS:
- pH stability : Prepare buffered solutions (pH 1–12) and monitor degradation products (e.g., hydrolysis of acetyloxy or formyl groups) over 24–72 hours .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. For reactive groups (e.g., hydroxyls), differential scanning calorimetry (DSC) detects phase transitions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction yields vs. predicted pathways?
- Methodological Answer : Apply multi-scale modeling:
Quantum mechanics (QM) : Calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic ring closures).
Machine learning (ML) : Train models on historical reaction data to identify outliers (e.g., solvent effects on methoxycarbonyl reactivity) .
Feedback loops : Integrate failed experimental outcomes into computational databases to refine predictive algorithms, as demonstrated in ICReDD’s workflow .
Q. What experimental designs are optimal for studying the compound’s reactivity in multi-component reactions?
- Methodological Answer : Use a factorial design of experiments (DoE):
- Variables : Solvent polarity (e.g., DMSO vs. THF), catalyst loading, temperature.
- Response surface methodology (RSM) : Maps interactions between variables to pinpoint optimal conditions (e.g., maximizing regioselectivity in formyl group reactions) .
- Validation : Cross-check with kinetic studies (e.g., time-resolved IR spectroscopy) to confirm rate-determining steps .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Standardize protocols using:
- Positive/negative controls : Include structurally related compounds with known activity (e.g., phenolic analogs from antioxidant studies) .
- Assay triangulation : Compare results from orthogonal methods (e.g., cell-based vs. enzyme inhibition assays) to distinguish artifacts from true activity.
- Meta-analysis : Apply statistical tools (ANOVA, principal component analysis) to identify variables (e.g., solvent residuals) causing inter-lab variability .
Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Use microreactor systems for precise control:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
